3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound “3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . It has been used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It has also been used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .Scientific Research Applications
Dual-Target Directed Ligands
3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been explored for its dual-target directed ligands combining A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B). This chemical framework aims at developing compounds with potential for symptomatic relief as well as disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease. A systematic modification of the tricyclic structures based on a xanthine core by enlargement of the third heterocyclic ring or attachment of various substituted benzyl moieties resulted in potent dual-acting ligands displaying high selectivity versus related targets. Some compounds were identified as potent and selective MAO-B inhibitors, contributing to the understanding of structure-activity relationships complemented by molecular docking studies (Załuski et al., 2019).
Metabolic Profile in Drug Discovery
The compound's genotoxic and mutagenic effects have been investigated, highlighting the importance of toxicity assessment in drug discovery and development. This study, conducted on Swiss mice, provides insights into the genotoxicity and DNA repair ability of the compound, indicating its safety profile at lower doses. Such studies are crucial for understanding the potential risks and therapeutic window of new drugs (Neto et al., 2016).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULDPDMEINCQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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